Isoaloeresin D
CAS No.: 181489-99-6
Cat. No.: VC0191571
Molecular Formula: C29H32O11
Molecular Weight: 556.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181489-99-6 |
|---|---|
| Molecular Formula | C29H32O11 |
| Molecular Weight | 556.56 |
| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21+,25+,26-,28-,29+/m0/s1 |
| SMILES | CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
Isoaloeresin D belongs to the chromone class of compounds, featuring a characteristic chromone skeleton with multiple functional groups. The IUPAC name of this compound is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate . The structure contains a chromone core with methoxy and methyl substitutions, a sugar moiety, and a hydroxycinnamoyl group. This complex arrangement of functional groups contributes to its biological activities and unique spectroscopic properties.
The molecular formula of Isoaloeresin D is C29H32O11, with a molecular weight of 556.6 g/mol . Its structure incorporates several chiral centers, which are critical for its specific molecular interactions. The compound features a chromone nucleus linked to a sugar moiety at position 8, with a coumaroyl group attached to the sugar unit.
Physical and Chemical Properties
Isoaloeresin D possesses several important physicochemical properties that influence its biological activities and interactions. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of Isoaloeresin D
| Property | Value |
|---|---|
| Molecular Formula | C29H32O11 |
| Molecular Weight | 556.6 g/mol |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 9 |
| Exact Mass | 556.19446183 Da |
The moderate XLogP3-AA value of 1.7 indicates a balanced hydrophilic-lipophilic character, which may contribute to its ability to interact with biological membranes while maintaining reasonable water solubility . The high number of hydrogen bond donors (5) and acceptors (11) suggests that Isoaloeresin D can form multiple hydrogen bonds with target proteins, potentially explaining its strong binding affinity in molecular docking studies.
Spectral Characteristics
Spectral data, particularly 13C NMR, is available for Isoaloeresin D, which aids in its structural elucidation and identification in complex mixtures . Mass spectrometry analysis reveals characteristic fragmentation patterns, including fragments at m/z 513.1783 [M-CH2CHOH + H]+, 349.1291 [M-CH2CHOH-coumaric + H]+, 217.0876 [M-CH2CHOH-coumaric-pentosyl + H]+, and 187.0727 [M-CH2CHOH-coumaric-glycosyl + H]+ . Additionally, fragments at m/z 437.1589 [M-part of sugar + H]+, 393.1374 [M-part of sugar-CH2CO + H]+, and 247.0963 [M-part of sugar-CH2CO-(coumaric-H2O) + H]+ are observed in the MS/MS spectrum .
Natural Sources and Occurrence
Distribution in Aloe Species
Isoaloeresin D has been identified in several plant species, with Aloe genus members being the primary sources. According to PubChem data, this compound has been reported in Aloe africana, Eurycoma longifolia, and Aloe vera . More recent research has also identified Isoaloeresin D in Aloe djiboutiensis .
Within Aloe plants, chromone compounds like Isoaloeresin D are typically found in the gel portion rather than the outer leaf exudate. These compounds are part of the complex phytochemical profile that contributes to the therapeutic properties of Aloe species.
Extraction and Isolation
The isolation of Isoaloeresin D from natural sources typically involves multiple chromatographic steps. In the analysis of Aloe djiboutiensis, researchers employed molecular networking-based dereplication strategies to identify this compound . The presence of Isoaloeresin D was confirmed through its distinctive fragmentation pattern in mass spectrometry analysis.
The compound's structural complexity presents challenges for isolation, often requiring sophisticated separation techniques. The loss of a 120.0423 Da fragment, which is characteristic of chromones C-glucoside, aids in its identification during mass spectrometry-based analyses .
Biological Activities
Anti-collagenase and Anti-elastase Activities
One of the most promising biological activities of Isoaloeresin D is its potential anti-aging effect through inhibition of enzymes involved in skin degradation. Molecular docking studies have revealed strong binding interactions between Isoaloeresin D and both collagenase and elastase enzymes .
In evaluations with collagenase protein (PDB ID: 2Y6I), Isoaloeresin D demonstrated the lowest docking score among tested compounds at -87.3 ± 4.6, indicating a strong binding affinity . With elastase protein (PDB ID: 1BRU), the compound showed a docking score of -80.6 ± 1.7, comparable to other aloe derivatives but with potentially superior binding characteristics compared to native ligands .
Table 2: Molecular Docking Scores of Aloesin Derivatives with Anti-aging Target Proteins
| Compound | Collagenase (2Y6I) Docking Score | Elastase (1BRU) Docking Score |
|---|---|---|
| Isoaloeresin D | -87.3 ± 4.6 | -80.6 ± 1.7 |
| Aloesin | Not specified | -80.4 ± 2.2 |
| 7 methyl ether 2′ feruloylaloesin | Not specified | -81.2 ± 1.6 |
These docking studies suggest that Isoaloeresin D may effectively inhibit the enzymatic activities of collagenase and elastase, which are responsible for degrading collagen and elastin in the skin, respectively. Inhibition of these enzymes could potentially reduce signs of skin aging by preserving the structural integrity of the dermis.
Analytical Methods for Identification
Mass Spectrometry
Mass spectrometry is a primary tool for identifying Isoaloeresin D in complex plant extracts. The compound produces characteristic fragmentation patterns that enable its unambiguous identification. In Aloe djiboutiensis analysis, researchers observed the molecular ion [M+H]+ at m/z 557.2014, corresponding to the molecular formula C29H32O11 .
The loss of specific fragments provides structural insights. The loss of CH2CHOH produces a fragment at m/z 513.1783, while subsequent losses of coumaric acid and sugar moieties generate fragments at m/z 349.1291, 217.0876, and 187.0727 . The loss of a 120.0423 Da fragment is particularly diagnostic of chromones with C-glucoside structures .
Chromatographic Methods
Chromatographic separation is essential for isolating Isoaloeresin D from complex plant matrices. High-speed counter-current chromatography (HSCCC) has been employed for the separation of chromone compounds from Aloe species . This technique, combined with mass spectrometry, enables the identification and quantification of Isoaloeresin D in various plant samples.
Derivatives and Related Compounds
Isoaloeresin D Glycosyl Derivatives
Research on Aloe djiboutiensis has revealed the presence of Isoaloeresin D glycosyl derivatives, designated as compounds 10A and 10B in the analysis . These derivatives show a neutral fragment difference of 162.0528 Da between m/z 719.2570 [M+H]+ and m/z 557.2033 [M-glycosyl+H]+, indicating the presence of an additional glycosyl unit compared to Isoaloeresin D .
The MS/MS spectrum of these derivatives includes a fragment at m/z 147.0427 [coumaric acid-H2O+H]+, corresponding to the loss of a coumaric moiety . These structural variations may lead to differences in bioavailability and biological activities compared to the parent compound.
Relationship to Other Chromones
The presence of diverse chromone derivatives in Aloe species suggests evolutionary adaptations that may serve protective functions for the plants. The structural variations among these compounds provide opportunities for developing structure-activity relationships that could guide the development of optimized bioactive molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume